Mal-PEG1-PFP Mal-PEG1-PFP Mal-PEG1-PFP is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 1807530-08-0
VCID: VC0534442
InChI: InChI=1S/C15H10F5NO5/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(24)3-5-25-6-4-21-7(22)1-2-8(21)23/h1-2H,3-6H2
SMILES: C1=CC(=O)N(C1=O)CCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Molecular Formula: C15H10F5NO5
Molecular Weight: 379.24

Mal-PEG1-PFP

CAS No.: 1807530-08-0

Cat. No.: VC0534442

Molecular Formula: C15H10F5NO5

Molecular Weight: 379.24

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mal-PEG1-PFP - 1807530-08-0

Specification

CAS No. 1807530-08-0
Molecular Formula C15H10F5NO5
Molecular Weight 379.24
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate
Standard InChI InChI=1S/C15H10F5NO5/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(24)3-5-25-6-4-21-7(22)1-2-8(21)23/h1-2H,3-6H2
Standard InChI Key ZKWVOGYIIBUFNC-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Appearance Solid powder

Introduction

Chemical Structure and Properties

Mal-PEG1-PFP, chemically known as 2,3,4,5,6-pentafluorophenyl 3-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]propanoate, is a bifunctional linker molecule with distinct reactive end groups . This compound features a maleimide group and a pentafluorophenyl (PFP) ester group connected through a short polyethylene glycol (PEG) chain . The molecular structure facilitates specific conjugation chemistry, making it valuable for precise biomolecular coupling reactions.

Physical and Chemical Properties

The key properties of Mal-PEG1-PFP are summarized in the following table:

PropertyValue
CAS Number1807530-08-0
Molecular FormulaC₁₅H₁₀F₅NO₅
Molecular Weight379.24 g/mol
AppearanceNot specified in sources
Primary Functional Group 1Maleimide
Primary Functional Group 2Pentafluorophenyl (PFP) ester
Linker TypeNon-cleavable
PEG ContentPEG1 (single ethylene glycol unit)
Typical Purity95-98%

The compound contains a maleimide group that selectively reacts with thiol groups (commonly found in cysteine residues of proteins) through a Michael addition reaction . The pentafluorophenyl (PFP) ester serves as an activated ester that readily reacts with primary amines, providing an efficient means for bioconjugation .

Applications in Bioconjugation

Mal-PEG1-PFP has gained significant attention in the field of bioconjugation due to its dual-reactive nature and stability profile.

Protein Modification

The maleimide functionality of Mal-PEG1-PFP enables site-specific conjugation to proteins through reaction with accessible cysteine residues . This selectivity is crucial for maintaining protein function while introducing desired modifications. The compound's non-cleavable nature ensures that the conjugation remains stable under physiological conditions, making it suitable for applications requiring prolonged stability .

Antibody-Drug Conjugate (ADC) Development

As indicated by its catalog categorization, Mal-PEG1-PFP is frequently employed in the development of antibody-drug conjugates (ADCs) . The compound serves as a reliable linker between antibodies and cytotoxic payloads, facilitating targeted delivery of therapeutic agents to specific cell populations while minimizing off-target effects.

PROTAC Technology

One of the more significant applications of Mal-PEG1-PFP is in Proteolysis Targeting Chimera (PROTAC) technology . PROTACs represent an innovative approach to targeted protein degradation, consisting of two different ligands connected by a linker: one ligand targets an E3 ubiquitin ligase while the other binds to the protein of interest . Mal-PEG1-PFP functions as an alkyl/ether-based PROTAC linker that connects these two crucial components, enabling the exploitation of the intracellular ubiquitin-proteasome system for selective protein degradation .

Structure-Function Relationship

The effectiveness of Mal-PEG1-PFP in bioconjugation applications stems from its structural characteristics. The short PEG chain provides limited flexibility while maintaining a defined spatial arrangement between conjugated entities .

Reactive Group Specificity

The following table highlights the reactivity profile of the functional groups present in Mal-PEG1-PFP:

Functional GroupReacts WithType of ReactionApplication
MaleimideThiols (Cysteine residues)Michael additionProtein conjugation
PFP esterPrimary aminesNucleophilic acyl substitutionCoupling to amine-containing molecules
PEG spacerN/A (Spacer function)N/AProvides distance and limited flexibility

This dual reactivity profile enables sequential conjugation strategies, where one end of the molecule can be attached to a target molecule before connecting to another entity through the remaining reactive group .

Comparative Analysis with Related Linkers

While the search results provide limited information for direct comparison, Mal-PEG1-PFP belongs to a family of bioconjugation linkers with varying characteristics.

PEG Length Variations

The "PEG1" designation indicates a single ethylene glycol unit in the linker chain . Related compounds with longer PEG chains (such as PEG4, PEG8, etc.) offer increased water solubility and greater distance between conjugated moieties, which can be advantageous for certain applications requiring enhanced spatial separation .

Research Applications and Limitations

Current research utilizing Mal-PEG1-PFP spans multiple areas of biomedical science, though published data directly referencing this specific compound appears limited in the available search results.

Emerging Applications

The compound's utility in PROTAC technology represents a cutting-edge application in drug discovery . PROTACs have emerged as promising alternatives to traditional inhibitors, as they can target proteins previously considered "undruggable" through conventional approaches. By facilitating the selective degradation of target proteins rather than merely inhibiting their function, PROTAC technology offers potential advantages in therapeutic efficacy and specificity .

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